molecular formula C5H9N3O B8567427 3-(1,2,3-Triazol-1-yl)propan-1-ol

3-(1,2,3-Triazol-1-yl)propan-1-ol

Cat. No. B8567427
M. Wt: 127.14 g/mol
InChI Key: QMJQIUUJHFIHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,3-Triazol-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,2,3-Triazol-1-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,2,3-Triazol-1-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1,2,3-Triazol-1-yl)propan-1-ol

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-(triazol-1-yl)propan-1-ol

InChI

InChI=1S/C5H9N3O/c9-5-1-3-8-4-2-6-7-8/h2,4,9H,1,3,5H2

InChI Key

QMJQIUUJHFIHEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl (1H-1,2,3-triazol-1-yl)propanoate (8.96 g, 53 mmol) in THF (50 ml) was added dropwise to a suspension of lithium aluminium hydride (3 g, 79 mmol) in THF (250 ml) cooled at 0° C. After stirring for 1 hour at 5° C., the mixture was stirred for 1 hour at ambient temperature. The mixture was cooled at 0° C. and 4N sodium hydroxide (30 ml) was added dropwise. The mixture was filtered and the solid was washed with THF followed by ethyl acetate. The filtrate was dried (MgSO4) and evaporated. The residue was purified by column chromatography, eluting with methylene chloride/methanol (94/6) to give 3-(1,2,3-triazol-1-yl)propan-1-ol (6.2 g, 92%).
Name
ethyl (1H-1,2,3-triazol-1-yl)propanoate
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2,3-triazole (2 g, 28.96 mmol) was dissolved in 1,4-dioxane (40 mL), and potassium carbonate (8 g, 57.92 mmol), potassium iodide (962 mg, 5.79 mmol) and 3-bromopropanol (3.3 mL, 43.43 mmol) were added thereto, followed by stirring at 100° C. for 3 hours. After the reaction was completed, the reactants were cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography to afford the title compound (2.5 g, 68%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
962 mg
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Yield
68%

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